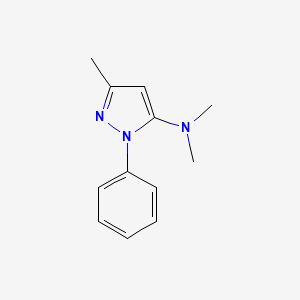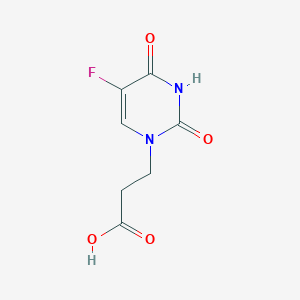
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Overview
Description
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a fluorinated pyrimidine derivative with significant biological and chemical relevance. This compound's unique structure includes a fluorine atom at position five of the pyrimidine ring, which often confers enhanced reactivity and specificity in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, a common method involves the nucleophilic substitution of a suitable 5-fluoropyrimidine precursor with propanoic acid derivatives. This reaction typically occurs under mild to moderate conditions, often employing catalysts such as palladium or copper complexes to facilitate the substitution.
Industrial Production Methods: In industrial settings, the synthesis scales up with the use of continuous flow reactors to ensure consistent product quality and yield. Key intermediates are carefully purified through recrystallization or chromatographic techniques to avoid impurities that could affect the final product's efficacy and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the fluorine-substituted position, which can lead to the formation of reactive intermediates or further functionalized products.
Reduction: Reduction reactions often target the carbonyl groups in the pyrimidine ring, potentially leading to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitutions are common, where the fluorine or other functional groups can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Catalytic hydrogenation or use of hydride donors like sodium borohydride.
Substitution: Organometallic catalysts such as palladium complexes in cross-coupling reactions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of less oxidized derivatives.
Substitution: Introduction of various functional groups in place of fluorine or other substituents.
Scientific Research Applications
Chemistry: This compound serves as a building block in synthetic organic chemistry, particularly in the design of pharmaceuticals and agrochemicals.
Biology: Its structural resemblance to nucleotides makes it a useful analog in studying DNA/RNA interactions and enzyme inhibition mechanisms.
Medicine: 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exhibits potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials with specific fluorinated properties, offering advantages in terms of stability and resistance to degradation.
Mechanism of Action
The compound acts by integrating into biological macromolecules, disrupting normal functions. Its fluorine atom enhances binding affinity and specificity to target molecules, often leading to the inhibition of key enzymes involved in nucleic acid synthesis. This disruption is particularly potent in rapidly dividing cells, making it a valuable tool in cancer and antiviral research.
Comparison with Similar Compounds
5-Fluorouracil
3-(5-fluoro-2,4-dioxo-1,2-dihydropyrimidin-1-yl)propionic acid
5-Fluorocytosine
Uniqueness: 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid stands out due to its specific structural modifications that enhance its stability and reactivity. Its unique propanoic acid side chain distinguishes it from other fluorinated pyrimidines, providing unique properties in biological and chemical applications.
There you have it! This compound really is as multifaceted as a prism.
Properties
IUPAC Name |
3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSXOUNBTJWDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181608 | |
| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-60-4 | |
| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


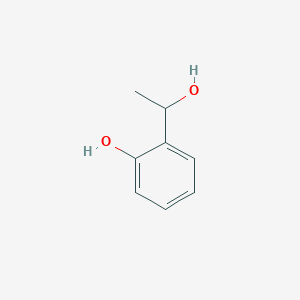
![methyl 4-[(5-methyl-6,7-dihydro-8H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)methyl]phenyl ether](/img/structure/B3147321.png)
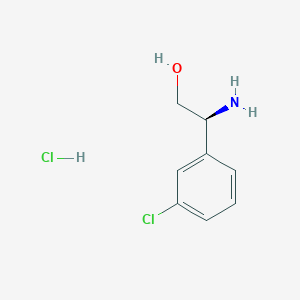
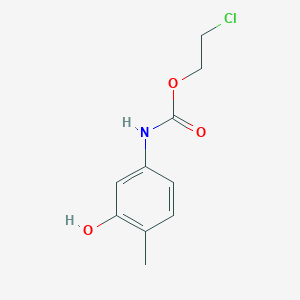
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3147340.png)
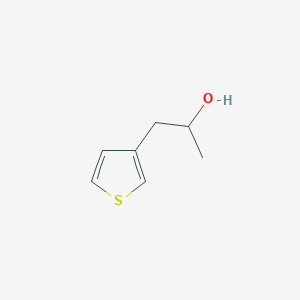

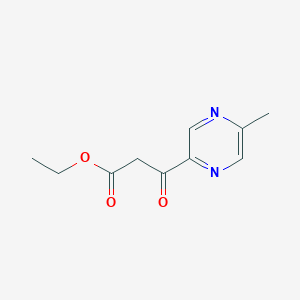

![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)
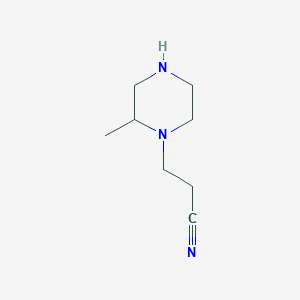
![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)

